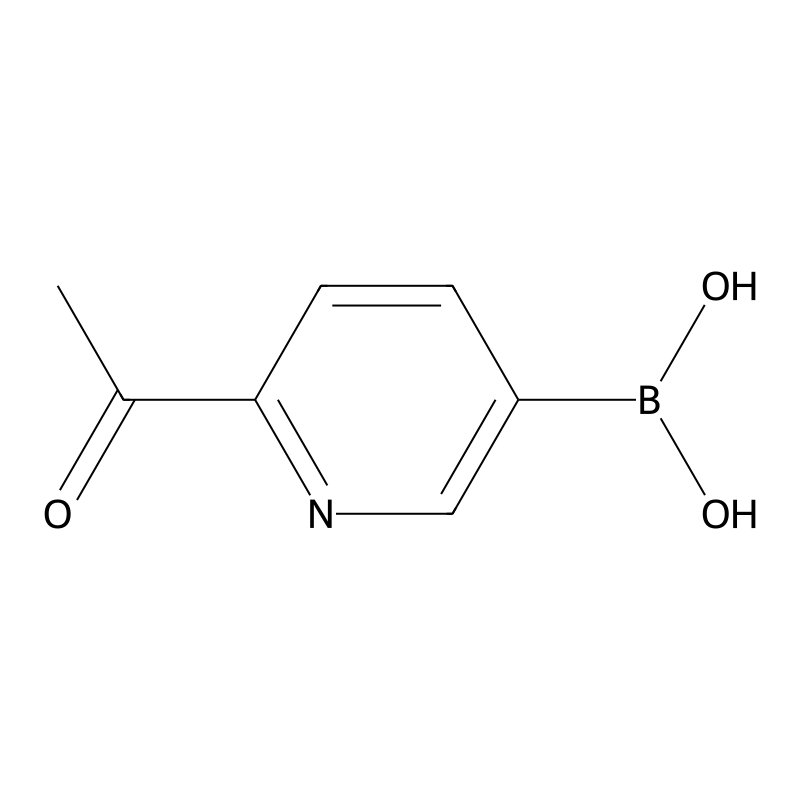

(6-Acetylpyridin-3-YL)boronic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(6-Acetylpyridin-3-yl)boronic acid is an organic compound that belongs to the class of boronic acids, which are characterized by the presence of a boron atom attached to a carbon atom via a carbon-boron bond, along with hydroxyl groups. The chemical formula for (6-acetylpyridin-3-yl)boronic acid is , and its molecular weight is approximately 165.95 g/mol. This compound features a pyridine ring substituted at the 6-position with an acetyl group and at the 3-position with a boronic acid functional group, making it notable for its potential in various

- Suzuki Coupling Reactions: This compound can undergo cross-coupling with aryl halides to form biaryl compounds, which are valuable in organic synthesis .

- Deboronations: Under acidic or basic conditions, (6-acetylpyridin-3-yl)boronic acid can be deboronated, leading to the formation of corresponding pyridine derivatives .

- Formation of Boronate Esters: It can react with diols to form boronate esters, which are useful intermediates in organic synthesis .

The biological activity of (6-acetylpyridin-3-yl)boronic acid has been investigated in various studies. It has shown potential as an inhibitor for certain enzymes and may exhibit anti-cancer properties due to its ability to interfere with cellular signaling pathways. Additionally, boronic acids have been recognized for their ability to bind selectively to diols, which can be exploited in drug design and delivery systems .

Several methods exist for synthesizing (6-acetylpyridin-3-yl)boronic acid:

- Direct Boronation: The compound can be synthesized through the direct reaction of 6-acetylpyridine with boron reagents such as boron trifluoride or borane in suitable solvents.

- Boronate Ester Hydrolysis: Starting from a boronate ester derived from 6-acetylpyridine and a diol, hydrolysis can yield (6-acetylpyridin-3-yl)boronic acid .

- Acetylation of Pyridine Derivatives: Acetylating 3-pyridinol followed by subsequent boronation provides another synthetic route .

(6-Acetylpyridin-3-yl)boronic acid has several applications:

- Medicinal Chemistry: It is used in the development of pharmaceuticals due to its biological activity against various targets.

- Organic Synthesis: This compound serves as a versatile building block in the synthesis of complex organic molecules through cross-coupling reactions.

- Materials Science: Its properties may be utilized in creating advanced materials, such as sensors or catalysts .

Interaction studies involving (6-acetylpyridin-3-yl)boronic acid have focused on its binding affinity with biological targets. These studies often employ techniques such as surface plasmon resonance and isothermal titration calorimetry to assess how effectively the compound binds to proteins or enzymes. The results indicate that this compound can selectively interact with specific biomolecules, which may lead to therapeutic applications .

Several compounds share structural similarities with (6-acetylpyridin-3-yl)boronic acid. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (6-Hydroxypyridin-3-yl)boronic acid | 903899-13-8 | 0.83 |

| (6-Isopropoxypyridin-3-yl)boronic acid | 870521-30-5 | 0.83 |

| 6-Methoxy-4-methylpyridin-3-ylboronic acid | 503184-35-8 | 0.83 |

| (6-(Difluoromethoxy)pyridin-3-yl)boronic acid | 1354290-88-2 | 0.81 |

| (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid | 1008140-70-2 | 0.78 |

These compounds are unique due to variations in their substituents on the pyridine ring or differences in their functional groups, which can significantly alter their chemical reactivity and biological properties compared to (6-acetylpyridin-3-yl)boronic acid .

Molecular Architecture

The compound’s structure comprises a pyridine ring substituted with an acetyl group (-COCH₃) at the 6-position and a boronic acid group (-B(OH)₂) at the 3-position. Key structural identifiers include:

| Property | Value/Descriptor | Source |

|---|---|---|

| SMILES | CC(C1=CC=C(B(O)O)C=N1)=O | PubChem |

| InChIKey | UWZJNMVLRSEKHZ-UHFFFAOYSA-N | PubChem |

| Molecular Weight | 164.96 g/mol | Ambeed |

| XLogP3 | 0.7 (estimated partition coefficient) | PubChem |

The acetyl group introduces steric and electronic effects, polarizing the pyridine ring and enhancing the Lewis acidity of the boronic acid group. This polarization facilitates nucleophilic attack in cross-coupling reactions, as demonstrated in Suzuki-Miyaura applications.

Spectroscopic Signatures

- NMR: The proton NMR spectrum typically shows a singlet for the acetyl methyl group (δ ~2.6 ppm) and distinct aromatic protons influenced by the electron-withdrawing effects of the boron and acetyl groups.

- IR: Strong absorption bands at ~3200 cm⁻¹ (O-H stretch of boronic acid) and ~1680 cm⁻¹ (C=O stretch of acetyl) confirm functional group presence.

The application of pyridinylboronic acid analogues in proteasome inhibition represents a significant advancement in targeted cancer therapy. These compounds function through the formation of covalent tetrahedral intermediates with the catalytic threonine residue of the proteasome, effectively mimicking the transition state of natural substrate hydrolysis [1] [2].

Dipeptidyl boronic acids have emerged as particularly potent proteasome inhibitors, with compound 15 demonstrating superior activity compared to the clinically approved bortezomib. This compound achieved an inhibitory concentration (IC50) value of 4.60 nanomolar against the proteasome, representing a significant improvement over bortezomib's IC50 of 7.05 nanomolar [1]. The enhanced potency stems from optimized interactions within three critical regions of the proteasome binding site: the covalent bonding site with the threonine residue, an aromatic ring interaction domain, and a pyrazinyl group serving as both an acceptor and hydrophobic element [1].

Urea-containing peptide boronic acid derivatives represent another significant class of proteasome inhibitors with enhanced pharmacokinetic properties. Compound 25 exhibited exceptional potency with an IC50 value of 0.0002 nanomolar against chymotrypsin-like activity, along with significant cytotoxic effects against multiple tumor cell lines including HepG-2 (IC50 = 19.38 nanomolar) and MGC-803 (IC50 = 3.962 nanomolar) [1]. The improved stability of these compounds results from strategic separation of the boronic acid moiety from the urea scaffold, preventing the formation of cyclic boronic acid derivatives that would reduce potency [1].

Dual-targeting approaches have yielded compound 66, which simultaneously inhibits both proteasome activity (IC50 = 1.1 nanomolar) and histone deacetylase function (IC50 = 255 nanomolar) [1]. This compound demonstrated remarkable efficacy against multiple myeloma cell lines, including bortezomib-resistant strains such as KM3/BTZ, where compound 66 maintained an IC50 of 8.98 nanomolar compared to bortezomib's reduced efficacy of 226 nanomolar [1].

The mechanism of action involves cell cycle arrest at the G2/M phase, leading to growth inhibition and subsequent apoptosis in cancer cells [1]. Structure-activity relationship studies have revealed that the distance between the boronic acid group and other pharmacophoric elements significantly influences binding affinity and selectivity [3] [4]. Modifications to the peptide backbone, including replacement of amide groups with bioisosteric urea or thiourea functionalities, have demonstrated improved metabolic stability while maintaining potent inhibitory activity [4].

Antibiotic Potentiation Through β-Lactamase Inhibition

Pyridinylboronic acid derivatives have shown exceptional promise as β-lactamase inhibitors, addressing the critical challenge of antibiotic resistance in pathogenic bacteria. These Boronic Acid Transition State Inhibitors (BATSIs) function through reversible covalent binding to the catalytic serine residue of β-lactamases, forming tetrahedral adducts that mimic the transition state of β-lactam hydrolysis [5] [6] [7].

The benzothiophene-2-boronic acid derivative (BZB) represents a landmark achievement in this field, demonstrating nanomolar inhibition of Escherichia coli AmpC β-lactamase with a Ki value of 27 nanomolar [7]. This compound effectively potentiates the activity of β-lactam antibiotics such as amoxicillin and ceftazidime against bacteria expressing class C β-lactamases, restoring therapeutic efficacy against previously resistant strains [7].

Advanced structure-activity relationship studies have led to the development of α-triazolylmethaneboronic acids, where the traditional amide group is replaced with a triazole bioisostere. Compound 6q demonstrated exceptional potency with a Ki value of 90 nanomolar against ADC-7 β-lactamase, while crystallographic studies confirmed that the triazole moiety occupies the putative amide binding site, validating the bioisosteric replacement strategy [8]. The compound's efficacy extends to lowering the minimum inhibitory concentration of ceftazidime against three bacterial strains expressing class C β-lactamases [8].

The clinically significant RPX7009 (vaborbactam) represents a cyclic boronic acid derivative that has achieved regulatory approval as a broad-spectrum β-lactamase inhibitor [5]. This compound demonstrates particular efficacy against Klebsiella pneumoniae carbapenemase (KPC) enzymes, notably restoring carbapenem activity against KPC-producing strains that were previously untreatable [5]. The cyclic structure provides enhanced stability and improved pharmacokinetic properties compared to acyclic analogues [5].

Class D β-lactamases, particularly OXA-24/40 enzymes, present unique challenges due to their resistance to conventional inhibitors. However, boronic acid derivatives have demonstrated promising inhibitory activity with Ki values as low as 5 micromolar against these enzymes [9]. Crystallographic analysis revealed crucial interactions with hydrophobic residues Tyrosine 112 and Tryptophan 115, providing structural insights for further optimization [9].

The inhibition mechanism involves competitive binding where boronic acids form reversible covalent bonds with the catalytic serine, effectively occupying the active site and preventing β-lactam hydrolysis [6] [7]. This approach has proven particularly valuable against extended-spectrum β-lactamases (ESBLs) and carbapenemases, where traditional β-lactam-based inhibitors have shown limited efficacy [10].

Antiviral Activity Profiling and Target Identification

Pyridinylboronic acid analogues have demonstrated significant potential in antiviral therapeutics through diverse mechanisms targeting various viral proteins and enzymes. The application of boronic acid derivatives in antiviral research exploits their unique ability to form both covalent and non-covalent interactions with viral targets, providing opportunities for broad-spectrum antiviral activity [11].

Human Immunodeficiency Virus (HIV) represents a primary target for boronic acid-based antiviral compounds. Boronate-containing diarylpyrimidine derivatives have shown exceptional activity against HIV-1 reverse transcriptase, with compound 4a exhibiting IC50 values ranging from 0.005 to 0.648 micromolar against wild-type virus and various mutant strains including L100I, K103N, Y181C, and E138K [12]. These compounds demonstrate superior activity compared to nevirapine (IC50 = 0.151 micromolar) and maintain efficacy against double-mutant strains such as F227L + V106A [12].

Benzoxaborolone derivatives targeting HIV-1 protease represent another significant advancement in antiviral boronic acid chemistry. The benzoxaborolone-darunavir conjugate (BOL-darunavir) demonstrated remarkable potency with a Ki value of 10 picomolar against wild-type HIV-1 protease [13]. Importantly, this compound maintains full potency against the common D30N variant, unlike darunavir which shows 30-fold reduced activity against this mutant [13]. Crystallographic studies revealed that the benzoxaborolone moiety adopts a tetrahedral geometry through non-covalent binding, forming an extensive hydrogen bond network that includes a novel direct interaction between a main-chain nitrogen and the carbonyl oxygen of the benzoxaborolone [13].

Influenza A virus neuraminidase has been successfully targeted using boronic acid-modified quindoline derivatives. Compound 59 demonstrated broad-spectrum antiviral activity against multiple influenza strains, including H1N1 strains A/California/04/2009 and A/Puerto Rico/8/34, and H3N2 strain A/swine/Minnesota/02719/2009, with IC50 values ranging from 2.5 to 4.3 micromolar [11]. The boronic acid modification significantly enhanced antiviral potency compared to the unmodified quindoline derivative, and oral administration of compound 59 in influenza-infected mice resulted in superior survival rates compared to oseltamivir treatment [11].

Flavivirus proteases, including those from Zika, West Nile, and dengue viruses, have been effectively targeted by dipeptidic boronic acid inhibitors. Compound 63 achieved remarkable binding affinities with Ki values of 0.051, 0.082, and 0.040 micromolar against Zika, West Nile, and dengue viral proteases, respectively [11]. Crystallographic analysis revealed that the boronic acid forms either five- or six-membered ring structures with the target proteins, demonstrating the compound's ability to adopt various three-dimensional conformations for optimal binding [11].

The mechanism of antiviral activity varies depending on the target virus and specific compound structure. For HIV reverse transcriptase inhibitors, the boronic acid moiety enhances binding affinity and helps overcome resistance mutations through additional interactions with the enzyme active site [12]. In the case of protease inhibitors, boronic acid derivatives can form both reversible covalent and non-covalent interactions, providing flexibility in binding modes while maintaining high potency [13].

Target identification studies have revealed that pyrazolopyridine compounds with antiviral activity primarily target the viral 2C protein in non-polio enteroviruses [14]. Resistance selection experiments identified specific mutations (2C-D183V and 2C-D323G) that confer resistance to these compounds, confirming the 2C protein as the primary target [14]. The 2C protein serves multiple functions including ATPase and helicase activities, viral RNA binding and replication, membrane remodeling, and encapsidation, making it an attractive target for broad-spectrum antiviral development [14].

| Compound Class | Target Virus/Protein | IC50/Ki Value | Mechanism of Action | Clinical Status |

|---|---|---|---|---|

| Boronate-diarylpyrimidines | HIV-1 reverse transcriptase | 0.005-0.648 μM | Non-nucleoside RT inhibition | Preclinical |

| Benzoxaborolone derivatives | HIV-1 protease | 10 pM | Non-covalent protease binding | Research stage |

| Boronic acid-quindolines | Influenza A neuraminidase | 2.5-4.3 μM | Neuraminidase inhibition | Preclinical |

| Dipeptidic boronic acids | Flavivirus proteases | 0.040-0.082 μM | Protease active site binding | Research stage |

| Pyrazolopyridine analogues | Enterovirus 2C protein | 0.025-0.13 μM | 2C protein inhibition | Preclinical |